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5-Ethynylcytidine -

5-Ethynylcytidine

Catalog Number: EVT-1590453
CAS Number:
Molecular Formula: C11H13N3O5
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-Ethynylcytidine typically involves a Sonogashira coupling reaction, which is a well-established method for forming carbon-carbon bonds between terminal alkynes and aryl halides. In this case, the ethynyl group is introduced to the cytidine structure through this coupling process. The following steps outline the general synthetic procedure:

  1. Starting Materials: Begin with a suitable cytidine derivative and an ethynyl halide.
  2. Reaction Conditions: The reaction is conducted in the presence of a palladium catalyst and a base, often under an inert atmosphere to prevent oxidation.
  3. Purification: The resulting product is purified using methods such as column chromatography to isolate pure 5-Ethynylcytidine .

This synthetic pathway allows for high yields and purity, making it suitable for laboratory applications.

Molecular Structure Analysis

5-Ethynylcytidine features a pyrimidine ring structure typical of nucleosides, with an ethynyl group (-C≡CH) attached at the 5-position. The structural representation can be summarized as follows:

  • Molecular Formula: C11_{11}H13_{13}N3_3O5_5
  • Molecular Weight: 267.24 g/mol
  • Exact Mass: 267.09 g/mol
  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

The compound's structure allows it to mimic natural nucleosides closely, facilitating its incorporation into RNA during transcription processes .

Chemical Reactions Analysis

In biochemical applications, 5-Ethynylcytidine undergoes several key reactions:

  1. Incorporation into RNA: When administered to cells, it is phosphorylated and incorporated into nascent RNA strands instead of cytidine.
  2. Click Chemistry: The ethynyl group enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of fluorescent dyes or biotin tags to labeled RNA for visualization and purification purposes .
  3. Stability and Reactivity: The compound exhibits stability under physiological conditions but can be selectively reacted under specific conditions to facilitate labeling without disrupting cellular processes .
Mechanism of Action

The mechanism by which 5-Ethynylcytidine functions involves its incorporation into RNA during transcription:

  1. Cellular Uptake: Once introduced into cells, it enters the nucleotide pool.
  2. Transcription Incorporation: RNA polymerases incorporate 5-Ethynylcytidine into newly synthesized RNA strands during transcription.
  3. Detection via Click Chemistry: Following incorporation, the ethynyl group can react with azides in a click reaction, allowing for the labeling of RNA with various tags for detection via fluorescence microscopy or other analytical techniques .

This mechanism provides a powerful tool for studying transcriptional activity in real-time within living cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Ethynylcytidine are crucial for its applications:

  • Physical State: Solid at room temperature
  • Color: White to off-white
  • Solubility: Soluble in DMSO; limited solubility in water
  • Spectroscopic Properties:
    • Maximum Absorbance (λ max): 294 nm
    • Extinction Coefficient (ε): 8.5 L mmol1^{-1} cm1^{-1} at pH 7.5 .

These properties enable effective use in various biochemical assays.

Applications

5-Ethynylcytidine has several significant applications in scientific research:

  1. RNA Synthesis Monitoring: It serves as a substitute for traditional nucleoside analogues like 5-Bromo-uridine, allowing researchers to measure de novo RNA synthesis in proliferating cells accurately.
  2. Gene Expression Studies: Its ability to label nascent RNA makes it invaluable for studying gene regulation and transcription dynamics.
  3. Cell Proliferation Assays: Researchers utilize it to assess cellular proliferation rates by tracking newly synthesized RNA.
  4. Metabolic Labeling Techniques: It plays a role in metabolic labeling strategies that help quantify RNA decay rates and other metabolic processes within cells .
Synthesis and Chemical Modifications of 5-Ethynylcytidine

Sonogashira Coupling Reaction in Alkyne-Modified Nucleoside Synthesis

The synthesis of 5-ethynylcytidine (5-EC) relies predominantly on the Sonogashira cross-coupling reaction, a palladium/copper-co-catalyzed process enabling the formation of carbon-carbon bonds between terminal alkynes and halogenated pyrimidines. This method facilitates the direct introduction of an ethynyl group (–C≡CH) at the C5 position of cytidine precursors. The reaction typically employs 5-iodocytidine or 5-bromocytidine as the electrophilic substrate, reacting with terminal alkynes (e.g., trimethylsilylacetylene, followed by deprotection) under mild conditions. Key catalytic systems include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or palladium(II) dichloride ([PdCl₂(PPh₃)₂]) with copper(I) iodide (CuI) as a co-catalyst. The reaction proceeds in amine solvents (e.g., diethylamine, triethylamine), which act as both the base and solvent, achieving yields of 70–85% [1] [3] [7].

The mechanism involves two interconnected cycles:

  • Palladium Cycle: Oxidative addition of Pd(0) to the C5–I bond of cytidine forms a Pd(II) intermediate. Transmetalation with copper acetylide (generated in situ) delivers the ethynyl group.
  • Copper Cycle: Deprotonation of the terminal alkyne by the amine base forms copper acetylide, which participates in transmetalation [7].Optimization studies reveal that aryl iodides exhibit higher reactivity than bromides, allowing room-temperature reactions. Oxygen exclusion is critical to prevent alkyne homocoupling (Glaser side reactions). Recent advances employ air-stable Pd catalysts (e.g., Pd nanoparticles) to enhance practicality [7] [10].

Table 1: Catalytic Systems for Sonogashira Synthesis of 5-EC

Cytidine SubstrateCatalyst SystemSolvent/BaseYield (%)
5-IodocytidinePd(PPh₃)₄ / CuIDiethylamine85
5-BromocytidinePdCl₂(PPh₃)₂ / CuITriethylamine/DMF72
5-IodocytidinePd/Cu nanoparticlesPiperidine/DMF78

Methodological Advancements in 5-EC Derivative Design

Structural diversification of 5-EC focuses on augmenting its utility in RNA detection and proteomic profiling. Key strategies include:

  • "Clickable" Probes: 5-EC’s terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides (e.g., Cy3-azide, Alexa Fluor 488-azide) for RNA visualization. Copper-free variants use strained cyclooctynes (e.g., DBCO-azide) to minimize cellular toxicity [1] [6] [9].
  • Solubility-Enhanced Derivatives: Modifications at the N4-amino group or 2ʹ-OH position with hydrophilic moieties (e.g., polyethylene glycol chains) improve cellular uptake and reduce aggregation in aqueous media [6] [9].
  • Electronic Tuning: Introducing electron-withdrawing substituents (e.g., fluorine at C2ʹ) stabilizes the glycosidic bond against enzymatic degradation. Conversely, electron-donating groups at the ethynyl terminus (e.g., arylalkynes) alter steric bulk to modulate RNA polymerase incorporation kinetics [9] [10].

Recent innovations exploit 5-EC as an activity-based probe for RNA-modifying enzymes. Its structural mimicry of 5-methylcytidine (m⁵C) allows covalent crosslinking with Fe(II)/α-ketoglutarate-dependent dioxygenases (e.g., ALKBH1, TET2) via a proposed radical mechanism. This enables chemoproteomic profiling of m⁵C oxidases in live cells [9].

Table 2: Structural Modifications and Applications of 5-EC Derivatives

Modification SiteFunctional GroupApplicationReference
Ethynyl terminusCy3-azide conjugateFluorescent RNA imaging [6]
N4-AminoPEGylated carbamateEnhanced aqueous solubility [9]
C2ʹ-OHFluorinationMetabolic stability [10]
Ribose moiety2ʹ-Deoxy-2ʹ-fluoro analogDNA synthesis studies [10]

Structural Optimization for Enhanced RNA Incorporation Efficiency

Optimizing 5-EC for efficient RNA labeling necessitates balancing molecular recognition by RNA polymerases and minimal metabolic perturbation. Critical advancements include:

  • Ribose Conformation: The North pucker (C3ʹ-endo) of β-D-ribofuranose in 5-EC mirrors natural cytidine, ensuring efficient recognition by RNA polymerase II. Modifications shifting to South pucker (e.g., 2ʹ-deoxy derivatives) reduce incorporation by >50% [3] [10].
  • Base Pairing Fidelity: 5-EC maintains Watson-Crick pairing with guanine, validated by thermal denaturation studies of RNA duplexes. The ethynyl group at C5 induces minimal helical distortion (ΔTₘ < 2°C vs. unmodified RNA) [1] [3].
  • Metabolic Competitiveness: Comparative studies show 5-EC incorporates into nascent RNA at rates comparable to endogenous cytidine, with ~1.4% replacement (1 mM, 4 hours) across seven cell lines (HeLa, A549, HUVECs). Its incorporation is RNA-specific, with negligible DNA uptake (<0.1%), unlike uridine analogs (e.g., EdU) [1] [3] [6].
  • Kinetic Advantages: 5-EC exhibits a faster metabolic rate than 5-ethynyluridine (EU), attributed to efficient phosphorylation by uridine-cytidine kinase (UCK). Its in vivo half-life in transcription assays is <30 minutes, enabling pulse-chase studies of rapid RNA turnover [1] [10].

Table 3: RNA Incorporation Efficiency of 5-EC vs. Analogues

Nucleoside AnalogCell LineConcentration (mM)RNA Incorporation (% vs. C)DNA Incorporation
5-ECHeLa1.01.37 ± 0.096Undetectable
5-ECHUVECs1.01.29 ± 0.11Undetectable
5-EUHeLa1.01.41 ± 0.15Undetectable
8-Ethynyladenosine (EA)HeLa5.00.32 ± 0.05Low

Nucleoside Transporter Dependence: 5-EC uptake is mediated primarily by equilibrative nucleoside transporters (ENTs), as evidenced by inhibition studies with nitrobenzylmercaptopurine riboside (NBMPR). Bypassing transporter dependence via liposomal delivery (e.g., DOTAP) boosts nuclear labeling intensity 3-fold [3].

Concluding Remarks

The chemical synthesis and optimization of 5-ethynylcytidine exemplify the synergy between organic chemistry and molecular biology. The Sonogashira reaction provides a robust platform for alkyne-modified nucleoside synthesis, while structural refinements have tailored 5-EC for roles spanning RNA imaging, transcriptome dynamics, and enzyme profiling. Future directions include engineering photoactivatable 5-EC variants for spatiotemporal control and biotin-conjugatable probes for single-molecule RNA sequencing.

Properties

Product Name

5-Ethynylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C11H13N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h1,3,6-8,10,15-17H,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1

InChI Key

NCZFDEBKMUJQQO-FDDDBJFASA-N

Synonyms

5-ethynylcytidine

Canonical SMILES

C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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